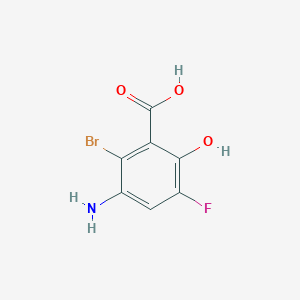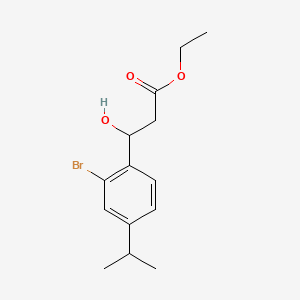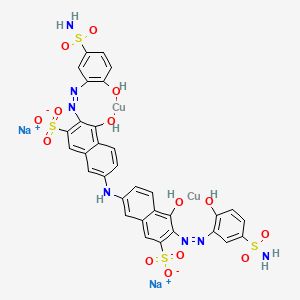![molecular formula C17H26O11 B14781815 methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shanzhiside methyl ester is an iridoid glycoside compound isolated from the plant Gardenia jasminoides. It is known for its potent anti-inflammatory properties and has been studied for its potential therapeutic effects, particularly in the context of depression and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shanzhiside methyl ester can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). These methods involve the isolation and purification of the compound from plant extracts, followed by validation through spectral analysis .
Industrial Production Methods: Industrial production of shanzhiside methyl ester typically involves the extraction of the compound from plants such as Lamiophlomis rotata and Barleria prionitis. The process includes the use of solvents like methanol and chloroform in specific proportions to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Shanzhiside methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and solvents like methanol and chloroform. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include modified iridoid glycosides with enhanced biological activities. These products are often used in further research and development of therapeutic agents .
Scientific Research Applications
Shanzhiside methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in chromatographic methods for the identification and quantification of iridoid glycosides in plant extracts
Biology: The compound has been studied for its anti-inflammatory and antioxidant properties, making it a valuable tool in biological research
Medicine: Shanzhiside methyl ester has shown potential in treating depression by inhibiting inflammation via the miRNA-155-5p/SOCS1 axis. .
Industry: The compound is used in the quality control of herbal medicines and supplements, ensuring the consistency and efficacy of these products
Mechanism of Action
Shanzhiside methyl ester exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by targeting the SOCS1/JAK2/STAT3 signaling pathway . Additionally, it has been shown to upregulate pituitary adenylate cyclase-activating polypeptide (PACAP) expression in the hippocampus, contributing to its antidepressant effects .
Comparison with Similar Compounds
Shanzhiside methyl ester is unique among iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
8-O-acetylshanzhiside methyl ester: Another iridoid glycoside with similar anti-inflammatory properties.
Sesamoside: Known for its antioxidant capacity and presence in plants like Lamiophlomis rotata
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C17H26O11 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7?,8?,9?,10?,11?,12?,13?,15?,16?,17-/m0/s1 |
InChI Key |
KKSYAZCUYVRKML-UWVIJCLTSA-N |
Isomeric SMILES |
C[C@@]1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromo-2-fluorophenyl)methyl]-3-methyl-6-phenylthiazinane 1,1-dioxide](/img/structure/B14781740.png)
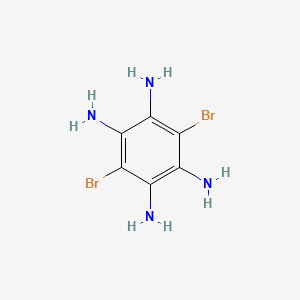
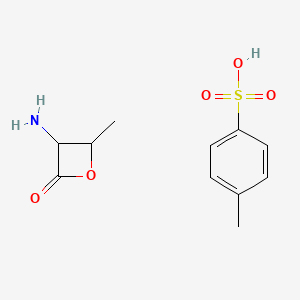
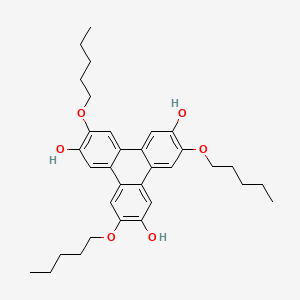
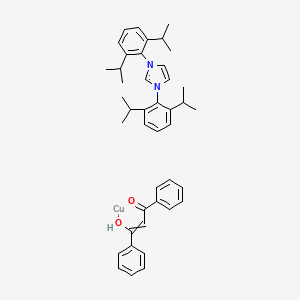
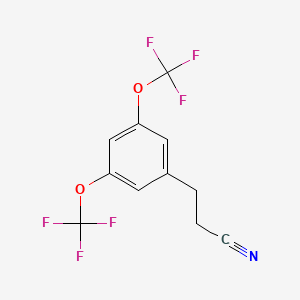

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
